molecular formula C12H13N3O2 B1672055 Farampator CAS No. 211735-76-1

Farampator

カタログ番号 B1672055
CAS番号: 211735-76-1
分子量: 231.25 g/mol
InChIキー: XFVRBYKKGGDPAJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Farampator (developmental code names CX-691, ORG-24448, SCH-900460) is an ampakine drug . It was developed by Cortex Pharmaceuticals and licensed to Organon BioSciences for commercial development . The development of Farampator was eventually terminated due to concerns about cardiac toxicity . Farampator has been investigated for its effect on AMPA receptors and researched for potential use in the treatment of schizophrenia and Alzheimer’s disease .


Physical And Chemical Properties Analysis

The molecular weight of Farampator is 231.255 g/mol . Unfortunately, detailed physical and chemical properties are not available in the search results.

科学的研究の応用

Specific Scientific Field

The specific scientific field for this application is Neuropsychopharmacology .

Summary of the Application

Farampator, also known as 1-(benzofurazan-5-ylcarbonyl) piperidine, is an ampakine that acts as a positive allosteric modulator of AMPA-type glutamate receptors . These receptors are associated with memory storage and consolidation . The drug has been shown to facilitate hippocampal long-term potentiation (LTP), a mechanism associated with memory storage and formation .

Methods of Application or Experimental Procedures

In a double-blind, placebo-controlled, randomized, cross-over study performed on 16 healthy, elderly volunteers (eight male, eight female; mean age 66.1, SD 4.5 years), all subjects received farampator (500mg) and placebo . Testing took place 1h after drug intake, which was around Tmax for farampator . Subjects performed tasks assessing episodic memory (wordlist learning and picture memory), working and short-term memory (N-back, symbol recall) and motor learning (maze task, pursuit rotor) . Information processing was assessed with a tangled lines task, the symbol digit substitution test (SDST) and the continuous trail making test (CTMT) .

Results or Outcomes

Farampator (500 mg) unequivocally improved short-term memory but appeared to impair episodic memory . Furthermore, it tended to decrease the number of switching errors in the CTMT . Drug-induced side effects (SEs) included headache, somnolence and nausea . Subjects with SEs had significantly higher plasma levels of farampator than subjects without SEs . Additional analyses revealed that in the farampator condition the group without SEs showed a significantly superior memory performance relative to the group with SEs .

Application in Psychiatry

Specific Scientific Field

The specific scientific field for this application is Psychiatry .

Summary of the Application

Farampator is under investigation in clinical trial NCT00113022 for the treatment of Major Depression . Major depression is a mental health disorder characterized by persistently depressed mood or loss of interest in activities, causing significant impairment in daily life .

Results or Outcomes

The specific results or outcomes for this application are not detailed in the source . The effectiveness of Farampator in treating Major Depression is still under investigation.

Safety And Hazards

Farampator is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is very toxic if swallowed, irritating to skin, and can cause serious damage to eyes . It is toxic and can cause serious damage to health by prolonged exposure . It may also pose a possible risk of impaired fertility and harm to an unborn child .

特性

IUPAC Name

2,1,3-benzoxadiazol-5-yl(piperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c16-12(15-6-2-1-3-7-15)9-4-5-10-11(8-9)14-17-13-10/h4-5,8H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFVRBYKKGGDPAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC3=NON=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90175413
Record name Farampator
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90175413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Farampator

CAS RN

211735-76-1
Record name Farampator
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=211735-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Farampator [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211735761
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Farampator
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15012
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Farampator
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90175413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FARAMPATOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X6P5N8K2L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

4—Chloro-3-nitro-benzoylpiperidine (539.2 g, 2.00 mol) was dissolved in 2.93 L ethylene glycol in a 5-L flask with stirring and heating to 50 ° C. To this solution, sodium azide (137.0 g, 2.10 moles) was added in portions over 40 min. When the addition was complete, the temperature was increased to 120 ° C. during 2.5 hr and maintained at this temperature for 3 hr. The solution was allowed to cool to 50 ° C, at which time additional sodium azide (65.3 g, 1.00 moles) was added over 5 min. The temperature was increased to 25 120 ° C. during 2.5 hr and maintained at this temperature for 4.5 hr until gas evolution had ceased. The solution was allowed to cool to room temperature, at which time the mixture was partitioned between water and ethyl acetate (1.5 L each). The aqueous phase was extracted three times with ethyl acetate (300 mL). The combined organic phases were washed with 30 mL water, twice with saturated NaCl (200 mL), and finally dried over anhydrous Na2SO2. The filtered solution was evaporated to yield 345.5 g of crude 1-(benzofurazan-5-ylcarbonyl)piperidine.
Quantity
539.2 g
Type
reactant
Reaction Step One
Quantity
2.93 L
Type
solvent
Reaction Step One
Quantity
137 g
Type
reactant
Reaction Step Two
Quantity
65.3 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Benzofurazan-5-carboxylic acid (1 g, 5.6 mmol) was suspended with stirring in 15 mL dichloromethane to which was added carbonyl diimidazole (0.90 g, 5.6 mmol). Gas evolved and the resulting solution was stirred for 40 minutes at which time piperidine (0.5 g, 5.9 mmol) was added with stirring. The reaction solution was concentrated onto silica and product was eluted with hexanelethyl acetate (3:1). Recrystallization from 2-propanol/hexane (1:10) yielded 1-(benzofurazan-5-ylcarbonyl)piperidine (0.94 g, 69%) as a yellow solid with, m.p. 94.5-96.5° C. IR: 2938, 2855, 1620, 1612, 1528, 1487, 1435, 1257, 1233, 1018, 1000, 852, 811, and 747 cm−1. 1H NMR (500 MHz): δ 7.10-7.80 (3H, br s); 3.72 (2H br s); 3.39 (2H, br s); 1.72 (4H, br s); and 1.54 ppm (2H, br s).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Farampator
Reactant of Route 2
Reactant of Route 2
Farampator
Reactant of Route 3
Reactant of Route 3
Farampator
Reactant of Route 4
Reactant of Route 4
Farampator
Reactant of Route 5
Reactant of Route 5
Farampator
Reactant of Route 6
Reactant of Route 6
Farampator

Citations

For This Compound
183
Citations
N Mozafari, A Moghadam-Ahmadi… - Iranian Journal of …, 2018 - ijpp.phypha.ir
… model of Alzheimer's disease+ Farampator vehicle (saline/… Farampator 300 µg/kg significantly improved working memory task in rat model of Alzheimer's disease (p< 0.05). Farampator …
Number of citations: 7 ijpp.phypha.ir
E Wezenberg, R Jan Verkes, GSF Ruigt… - …, 2007 - nature.com
… and looks into the acute effects of farampator (1-(benzofurazan-… cultured hippocampal neurons; farampator has been shown … Farampator was also more potent than CX516 in increasing …
Number of citations: 116 www.nature.com
E Wezenberg, RJ Verkes, GSF Ruigt, W Hulstijn… - 2007 - repository.ubn.ru.nl
Acute effects of the ampakine farampator on memory and information processing in side effects free elderly volunteers … Acute effects of the ampakine farampator on memory and …
Number of citations: 4 repository.ubn.ru.nl
GSF Ruigt, E Wezenberg, RJ Verkes, W Hulstijn… - 2007 - repository.ubn.ru.nl
Acute effects of the ampakine farampator on memory and information processing in healthy elderly volunteers … Acute effects of the ampakine farampator on memory and information …
Number of citations: 2 repository.ubn.ru.nl
E Wezenberg - Inpharma, 2007 - Springer
… farampator 500mg, biperiden 2mg, rivastigmine 3mg and placebo treatments. At 1 hour after intake, the farampator … However, farampator was associated with a trend towards reduced …
Number of citations: 0 link.springer.com
P Halder, A Iqubal, K Mondal… - The Journal of …, 2023 - ACS Publications
… Various value-added pharmaceutically relevant compounds such as CX-516, CX-546, and farampator were synthesized using the technique. Furthermore, the commercially designed …
Number of citations: 3 pubs.acs.org
SE Ward, BD Bax, M Harries - British journal of pharmacology, 2010 - Wiley Online Library
… Farampator had previously also been in development for the potential treatment of schizophrenia, as a cognition enhancing agent in schizophrenia, and for the treatment of Alzheimer's …
Number of citations: 76 bpspubs.onlinelibrary.wiley.com
ID Henter, RT de Sousa… - Harvard review of …, 2018 - ncbi.nlm.nih.gov
Both preclinical and clinical studies have implicated glutamatergic system dysfunction in the pathophysiology of mood disorders such as bipolar depression and major depressive …
Number of citations: 85 www.ncbi.nlm.nih.gov
JC Neill, M Shahid, H Marston… - Schizophrenia …, 2007 - OXFORD UNIV PRESS GREAT …
Number of citations: 2
J Ge, N Andrews, L Cadzow… - …, 2006 - … UNIV PRESS 32 AVENUE OF THE …
Number of citations: 2

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。